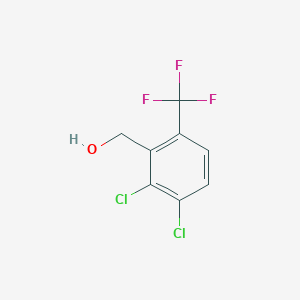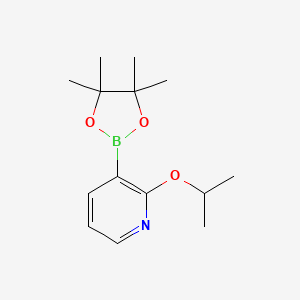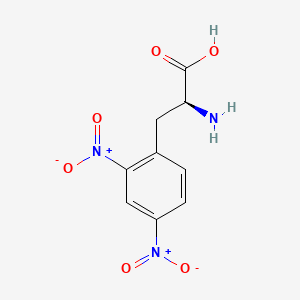
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol consists of a benzene ring with two chlorine atoms and one trifluoromethyl group attached to it, as well as a hydroxyl group on the adjacent carbon atom. The InChI code for this compound is 1S/C8H5Cl2F3O/c9-6-2-1-5 (8 (11,12)13)4 (3-14)7 (6)10/h1-2,14H,3H2 .Physical And Chemical Properties Analysis
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol is a solid at room temperature . It has a molecular weight of 245.03 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Protection and Deprotection of Alcohols and Carboxylic Acids
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol derivatives are utilized in the efficient activation and protection of alcohols and carboxylic acids. For instance, (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate is activated to react with alcohols and carboxylic acids, leading to the transformation of a variety of alcohols into corresponding ethers with excellent yields. These ethers are stable under typical deprotection conditions but can be deprotected by treatment with trifluoroacetic acid, showcasing the compound's versatility in synthetic chemistry applications (Kurosu & Li, 2009).
Catalytic Synthesis Applications
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol has been explored as a "shift reagent" in ion mobility spectrometry, demonstrating its utility in elucidating mobility shifts of selected compounds. This application relies on the compound's ability to form adducts with varying binding energies, highlighting its role in analytical chemistry for studying molecular interactions and structures (Fernández-Maestre, Meza-Morelos, & Wu, 2016).
Oxidative Reactions and Organic Synthesis
The compound's derivatives are instrumental in oxidative reactions, serving as catalysts or reagents in the synthesis of organic molecules. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been employed for the selective oxidation of non-sterically hindered benzylic alcohols and for the oxidative deprotection of PMB ethers to alcohols with high selectivity. This showcases the compound's role in facilitating complex organic transformations, including selective tandem synthesis processes and the conversion of benzylic alcohols to gem-dichlorides or oximes under mild conditions (Shen et al., 2011), (Aghapour & Mohamadian, 2015).
Photocatalytic Oxidations
Research also highlights the use of 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol derivatives in photocatalytic oxidations. These compounds, when used on titanium dioxide under visible light irradiation, can convert benzyl alcohol and its derivatives into corresponding aldehydes at high conversion and selectivity. This application is significant for green chemistry, emphasizing the compound's potential in environmental catalysis and sustainable chemical processes (Higashimoto et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
properties
IUPAC Name |
[2,3-dichloro-6-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMHDSDKORSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CO)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)







